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Compound of Interest

Compound Name: C16-Ceramide-13C16

Cat. No.: B15143604 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract Ceramides are a class of sphingolipids that serve as critical signaling molecules in a

variety of cellular processes, including apoptosis, cell growth, and differentiation.[1][2][3]

Specifically, C16-Ceramide (N-palmitoylsphingosine) has been identified as a key player in

cellular stress responses and programmed cell death.[4][5] Its accurate quantification in

biological matrices is therefore crucial for understanding disease mechanisms and for the

development of novel therapeutics. This document provides a detailed protocol for the sensitive

and robust quantification of C16-Ceramide in biological samples using Liquid Chromatography-

Tandem Mass Spectrometry (LC-MS/MS). The method employs a straightforward lipid

extraction followed by reverse-phase chromatography and detection using Multiple Reaction

Monitoring (MRM) mode, ensuring high selectivity and sensitivity.

Biological Role of C16-Ceramide in Apoptosis
C16-Ceramide is a bioactive lipid that accumulates in cells in response to various stress stimuli,

including ionizing radiation and Fas ligand activation. This accumulation is a key event in the

effector phase of apoptosis, often preceding mitochondrial dysfunction. Ceramide can be

generated through several pathways, including the de novo synthesis pathway or the

hydrolysis of sphingomyelin by sphingomyelinase. The increase in C16-Ceramide levels

correlates with the activation of effector caspases, such as caspase-3, and subsequent

execution of the apoptotic program.
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Caption: C16-Ceramide signaling pathway in apoptosis.
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Experimental Workflow
The quantification of C16-Ceramide by LC-MS/MS follows a standardized workflow. The

process begins with the collection of the biological sample, followed by lipid extraction to isolate

ceramides from other cellular components. An internal standard (IS), such as C17-Ceramide, is

added prior to extraction to account for sample loss and matrix effects. The extracted lipids are

then separated using reverse-phase liquid chromatography before being ionized and detected

by a tandem mass spectrometer operating in MRM mode.
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2. Internal Standard Spike
(e.g., C17-Ceramide)

3. Lipid Extraction
(e.g., Bligh-Dyer)

4. LC Separation
(Reverse Phase)

5. MS/MS Detection
(ESI+, MRM)

6. Data Analysis
(Quantification)
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Caption: General workflow for C16-Ceramide analysis.

Experimental Protocols
Protocol 1: Lipid Extraction from Human Plasma
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This protocol is adapted from the Bligh and Dyer method, a robust procedure for extracting

lipids from biological samples.

Materials:

Human plasma

C17-Ceramide internal standard (IS) solution (e.g., 1 µg/mL in ethanol)

Chloroform, HPLC grade

Methanol, HPLC grade

Ultrapure water

Ice-cold screw-capped glass tubes

Centrifuge

Procedure:

Thaw plasma samples on ice.

Transfer a 50 µL aliquot of plasma to an ice-cold screw-capped glass tube.

Spike the sample with a known amount of C17-Ceramide internal standard (e.g., 50 ng).

Add 2 mL of a chloroform/methanol (1:2, v/v) mixture to the tube. Vortex thoroughly for 1

minute.

To induce phase separation, add 0.5 mL of chloroform followed by 0.5 mL of water. Vortex

again for 30 seconds.

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

Carefully collect the lower organic phase using a glass pipette and transfer it to a new clean

tube.
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Re-extract the remaining aqueous phase with an additional 1 mL of chloroform, vortex, and

centrifuge as before.

Pool the organic fractions and evaporate the solvent to dryness under a gentle stream of

nitrogen.

Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile

phase for analysis.

Protocol 2: LC-MS/MS Analysis
This protocol outlines typical parameters for the chromatographic separation and mass

spectrometric detection of C16-Ceramide.

Instrumentation:

High-Performance Liquid Chromatography (HPLC) system

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

Column: C8 or C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

Mobile Phase A: Water with 0.2% formic acid

Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid

Flow Rate: 0.3 mL/min

Gradient:

0-1 min: 50% B

1-4 min: Linear gradient to 100% B

4-16 min: Hold at 100% B

16.1-21 min: Return to 50% B (equilibration)
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Injection Volume: 5-10 µL

MS/MS Parameters:

Ionization Mode: Electrospray Ionization, Positive (ESI+)

Capillary Voltage: 4000-4500 V

Source Temperature: 300-350°C

Scan Type: Multiple Reaction Monitoring (MRM)

Collision Gas: Argon

Data Presentation
Table 1: MRM Transitions for Ceramide Analysis
The quantification of ceramides is achieved by monitoring specific precursor-to-product ion

transitions. The characteristic product ion at m/z 264.2 corresponds to the sphingosine

backbone, which is common to many ceramide species.

Analyte
Precursor Ion
(m/z)

Product Ion
(m/z)

Collision
Energy (eV)

Reference

C16-Ceramide 538.4 264.3 18 - 25

C17-Ceramide

(IS)
552.5 264.3 26

C18-Ceramide 566.5 264.3 26

C20-Ceramide 594.6 264.3 30

C24-Ceramide 650.7 264.3 32

C24:1-Ceramide 648.6 264.2 30 - 35

Table 2: Quantitative Performance Data for C16-
Ceramide
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The presented LC-MS/MS method demonstrates excellent sensitivity and a wide linear range,

making it suitable for the analysis of C16-Ceramide in various biological studies.

Parameter Value Unit Reference

Limit of Detection

(LOD)
0.2 fmol on column

Limit of Quantification

(LOQ)
1.1 fmol on column

Linearity Range

(Plasma)
2.8 - 357 ng

Linearity Range (Cell

Lysate)
0.05 - 50 ng/mL

Recovery 96.1 - 113.4 %

Conclusion

The tandem mass spectrometry method detailed in this application note provides a selective,

sensitive, and reliable approach for the quantification of C16-Ceramide. The combination of a

robust lipid extraction protocol with a highly specific LC-MS/MS analysis allows for accurate

measurement in complex biological matrices like plasma and cell lysates. This methodology is

a powerful tool for researchers and drug development professionals investigating the role of

ceramide metabolism in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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